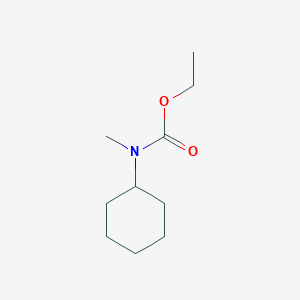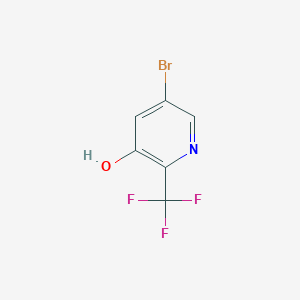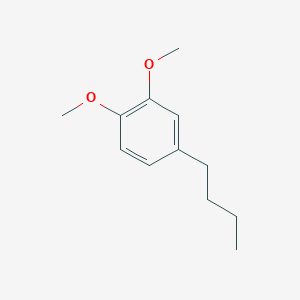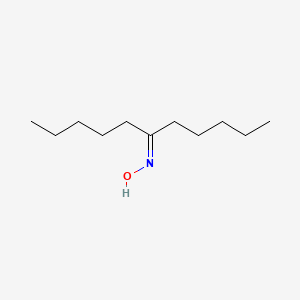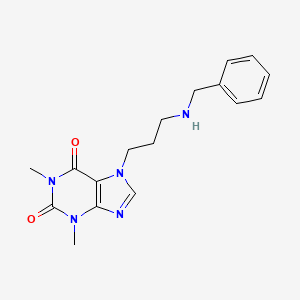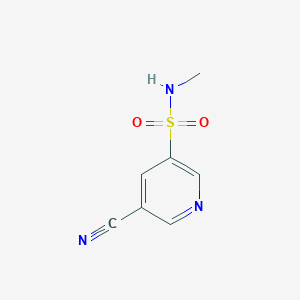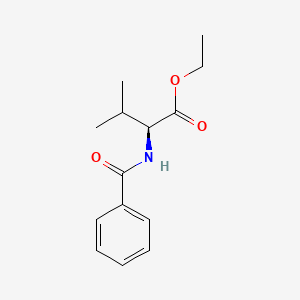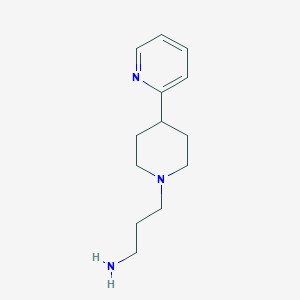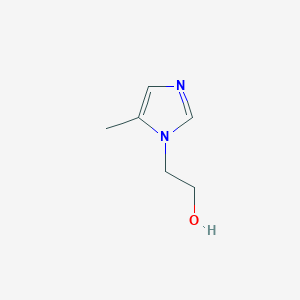![molecular formula C15H11ClO3 B8746140 2-[2-(4-chlorophenyl)-2-oxoethyl]Benzoic acid](/img/structure/B8746140.png)
2-[2-(4-chlorophenyl)-2-oxoethyl]Benzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[2-(4-chlorophenyl)-2-oxoethyl]Benzoic acid is an organic compound with the molecular formula C14H9ClO3. It is a derivative of benzoic acid, where a 4-chlorophenacyl group is attached to the second position of the benzoic acid ring. This compound is known for its photoluminescence properties when forming complexes with europium and terbium .
Preparation Methods
Synthetic Routes and Reaction Conditions
2-[2-(4-chlorophenyl)-2-oxoethyl]Benzoic acid can be synthesized through the reaction of 4-chlorophenacyl bromide with benzoic acid derivatives. The reaction typically involves the use of a base such as potassium carbonate in a solvent like N,N-dimethylformamide at room temperature . Another method involves the oxidation of 2-chloro-3-(4-chlorophenyl)-3-phenyl-2-propenoic acid .
Industrial Production Methods
Industrial production methods for this compound are not widely documented. the synthesis methods mentioned above can be scaled up for industrial purposes, ensuring high purity and yield through controlled reaction conditions and purification processes.
Chemical Reactions Analysis
Types of Reactions
2-[2-(4-chlorophenyl)-2-oxoethyl]Benzoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the benzoic acid ring.
Substitution: The chlorine atom in the 4-chlorophenacyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide or potassium carbonate.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of carboxylic acid derivatives, while reduction can yield alcohols or amines.
Scientific Research Applications
2-[2-(4-chlorophenyl)-2-oxoethyl]Benzoic acid has several scientific research applications:
Medicine: Its derivatives are explored for potential therapeutic applications.
Industry: It is used in the production of advanced materials with specific photoluminescent properties.
Mechanism of Action
The mechanism of action of 2-[2-(4-chlorophenyl)-2-oxoethyl]Benzoic acid involves its ability to form complexes with metals like europium and terbium. These complexes exhibit photoluminescence, which is useful in various applications. The molecular targets and pathways involved include the interaction of the compound with metal ions, leading to energy transfer and emission of light .
Comparison with Similar Compounds
Similar Compounds
- 2-(4-Chlorobenzoyl)benzoic acid
- 2-(4-Chloro-3-nitrobenzoyl)benzoic acid
- 2-(3-Amino-4-chlorobenzoyl)benzoic acid
Uniqueness
2-[2-(4-chlorophenyl)-2-oxoethyl]Benzoic acid is unique due to its specific photoluminescence properties when forming complexes with europium and terbium. This makes it particularly valuable in applications requiring precise photoluminescent characteristics .
Properties
Molecular Formula |
C15H11ClO3 |
|---|---|
Molecular Weight |
274.70 g/mol |
IUPAC Name |
2-[2-(4-chlorophenyl)-2-oxoethyl]benzoic acid |
InChI |
InChI=1S/C15H11ClO3/c16-12-7-5-10(6-8-12)14(17)9-11-3-1-2-4-13(11)15(18)19/h1-8H,9H2,(H,18,19) |
InChI Key |
JCXDOTZDDCPOBZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)CC(=O)C2=CC=C(C=C2)Cl)C(=O)O |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details




Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
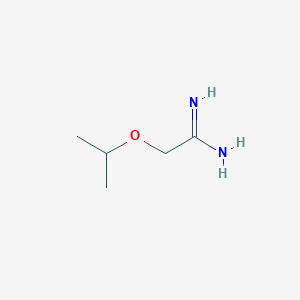
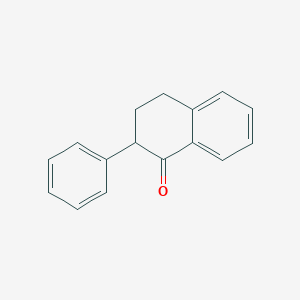
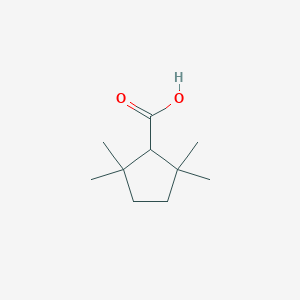
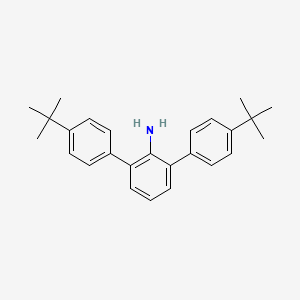
![1H-Pyrrolo[2,3-b]pyridine, 5-chloro-2-(triethylsilyl)-](/img/structure/B8746093.png)
